6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932488-34-1
VCID: VC11887563
InChI: InChI=1S/C22H13F2N3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F
Molecular Formula: C22H13F2N3
Molecular Weight: 357.4 g/mol

6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932488-34-1

Cat. No.: VC11887563

Molecular Formula: C22H13F2N3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 932488-34-1

Specification

CAS No. 932488-34-1
Molecular Formula C22H13F2N3
Molecular Weight 357.4 g/mol
IUPAC Name 6-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H13F2N3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H
Standard InChI Key MTXZHPYRIGUVMB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

6-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9). The fluorine atoms at position 6 of the quinoline and position 3' of the pendant phenyl group introduce electronegative centers that enhance molecular stability and influence intermolecular interactions . The phenyl group at position 3 contributes to π-stacking capabilities, a critical factor in protein binding and material science applications.

Table 1: Key Structural Attributes

PropertyDescription
Molecular FormulaC₂₂H₁₃F₂N₃
Molecular Weight357.36 g/mol
Fluorine PositionsQuinoline C6, Phenyl C3'
Hybridizationsp²-dominated aromatic system
Electronic EffectsElectron-withdrawing fluorine atoms enhance reactivity at C4 and C7 .

Synthesis and Optimization Strategies

Cyclocondensation Approaches

A high-yield route involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilides in dimethylformamide (DMF) at reflux. This method, adapted from fluoroquinoline syntheses, achieves 68–72% yields by leveraging the electron-deficient nature of the fluorine-substituted quinoline precursor . Decarboxylation under basic conditions (5% K₂CO₃, 80–100°C) eliminates the carboxylic acid group, yielding the 6-fluoro core .

Povarov Reaction for Stereochemical Control

Recent advances utilize the Povarov reaction to construct the tetrahydro-pyrazoloquinoline framework, enabling stereoselective synthesis. Single-crystal X-ray diffraction confirms an exo–exo configuration in the major diastereomer, critical for maintaining planar geometry in biological targets .

Table 2: Synthetic Routes and Yields

MethodReactantsConditionsYield (%)
Cyclocondensation 2-Amino-5-fluorophenyl glyoxylic acidDMF, reflux68–72
Povarov Reaction Aldehyde, aniline, dienophileEthanol, 80°C55–66
Decarboxylation Carboxylic acid intermediateK₂CO₃, 80–100°C85–90

Chemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its aromatic framework, but demonstrates stability in organic solvents (DMSO, ethanol). Fluorine substituents reduce susceptibility to oxidative degradation, with >90% integrity maintained after 72 hours under ambient conditions.

Electrophilic Substitution

The electron-deficient quinoline ring undergoes regioselective nitration at C7, while the pyrazole nitrogen participates in alkylation reactions. Halogenation (e.g., bromination) occurs preferentially at C4 of the quinoline, confirmed by LC-MS and ¹⁹F NMR.

Assay TypeModel SystemResultReference
Antifungal Aspergillus flavusMIC = 12 µg/mL
Cytotoxicity MDA-MB-231IC₅₀ = 2.8 µM
Kinase InhibitionEGFRKᵢ = 18 nM

Comparative Analysis with Structural Analogues

Fluorine vs. Chlorine Substitutions

Replacing the 3'-fluorine with chlorine (as in 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline) increases lipophilicity (logP from 3.1 to 3.9) but reduces antifungal potency (MIC = 24 µg/mL). This suggests fluorine’s optimal balance of electronegativity and steric demands.

Pyrazoloquinoline vs. Pyrroloquinoline

Pyrrolo[3,4-c]quinoline-2,9-diones lacking the pyrazole ring show 5-fold lower kinase affinity, underscoring the pyrazole nitrogen’s role in hydrogen bonding .

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